N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Description
N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a heterocyclic compound featuring a pyrido[3,4-d]pyrimidine core fused with a piperidine ring and a 1,1-dioxo-1,2-benzothiazol-3-amine moiety. The compound’s synthesis likely involves multi-step coupling reactions, analogous to methods described for structurally related pyrimidine derivatives .
Properties
IUPAC Name |
N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c1-14-23-18-13-22-10-7-16(18)20(24-14)27-11-8-15(9-12-27)26(2)21-17-5-3-4-6-19(17)30(28,29)25-21/h3-7,10,13,15H,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMSIUKZNMPFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(CC3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as sodium hydroxide or ethoxide and may involve cyclization and methylation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s activity and interactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular processes. Its lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to target proteins and altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature ( and )
Key structural analogues include:
Key Observations :
- The target compound’s pyrido[3,4-d]pyrimidine core distinguishes it from pyrazolo-pyrimidine derivatives (e.g., CAS 1296308-20-7), which may alter kinase selectivity .
- Piperidine substitution at the pyrido-pyrimidine N1 position is a shared feature with other patent compounds (e.g., CAS 1274802-81-1 in ), suggesting a role in solubility or target engagement .
Computational and Crystallographic Tools ( and )
Structural refinement tools like SHELXL () and the CCP4 suite () are critical for resolving complex heterocyclic structures. For example, SHELXL’s robustness in handling high-resolution data could aid in confirming the target compound’s conformation, particularly the piperidine ring’s spatial orientation .
Research Implications and Limitations
- Strengths: The target compound’s hybrid structure merges features of known kinase inhibitors (e.g., pyrido-pyrimidine) with novel sulfonamide motifs, offering a template for optimizing selectivity and pharmacokinetics.
- Gaps: No direct biological data (e.g., IC$_{50}$, binding assays) are available in the evidence, limiting mechanistic insights. Comparative studies with clinical-stage pyrimidine inhibitors (e.g., imatinib analogs) are warranted.
Biological Activity
N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines various heterocyclic moieties, including a benzothiazole and pyridopyrimidine framework. Its molecular formula is C₁₅H₁₈N₄O₂S, with a molecular weight of 342.40 g/mol. The presence of multiple functional groups contributes to its biological activity.
Research indicates that compounds with similar structures exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many pyridopyrimidine derivatives act as inhibitors for key enzymes such as dihydrofolate reductase (DHFR) and various kinases. This inhibition can disrupt cellular processes in cancer cells and other disease states .
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use as antimicrobial agents .
- Antioxidant Properties : Compounds with similar structures are noted for their ability to scavenge free radicals, suggesting a role in mitigating oxidative stress-related diseases .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds and their mechanisms:
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Efficacy : A study demonstrated that pyridopyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines by inhibiting DHFR activity. This led to reduced cell proliferation and increased apoptosis in treated cells .
- Antimicrobial Properties : Research has indicated that certain analogs possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzothiazole derivatives have revealed that modifications at specific positions significantly enhance biological activity. For instance, substituents on the piperidine ring can alter binding affinity to target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
